molecular formula C24H27N3O5S B1671609 Erbulozole CAS No. 124784-31-2

Erbulozole

货号 B1671609
CAS 编号: 124784-31-2
分子量: 469.6 g/mol
InChI 键: KLEPCGBEXOCIGS-URXFXBBRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erbulozole (R55104) is a congener of the microtubule inhibitor tubulozole . It is undergoing phase I clinical trials as a chemotherapeutic agent .


Synthesis Analysis

The synthesis of Erbulozole starts from 1-(4-methoxyphenyl)-2-(1H-imidazol-1-yl)ethanone. Ketalization of this compound with glycerin was performed in n-heptane with p-toluenesulfonic acid as the catalyst and under azeotropic removal of H2O .


Molecular Structure Analysis

Erbulozole has a molecular formula of C24H27N3O5S . It has a molar mass of 469.56 g/mol .


Chemical Reactions Analysis

Erbulozole is a congener of the microtubule inhibitor tubulozole . It exhibits a reversible antimicrotubular activity .


Physical And Chemical Properties Analysis

Erbulozole has a density of 1.28g/cm3 . Its boiling point is 632.9ºC at 760mmHg .

科学研究应用

Antitumor and Radiochemotherapeutic Potential

Erbulozole (P.I.N.N.) (R 55 104) is a water-soluble congener of the microtubule inhibitor tubulozole, exhibiting significant potential in the realm of cancer treatment. It has demonstrated reversible antimicrotubular activity in vitro at doses significantly lower than its parent compound. Moreover, erbulozole has shown anti-invasive potential and exhibits antitumoral effects both in vitro and in vivo, particularly when administered appropriately. Notably, erbulozole enhances the effect of gamma irradiation in murine tumors, indicating its potential as a candidate for radiochemotherapeutic applications. The compound, when combined with radiotherapy, exhibits a pronounced interactive effect, suggesting its usefulness in new clinical applications related to cancer treatment and radiotherapy enhancement (Distelmans et al., 1989).

Phase I Clinical Trials

In clinical settings, erbulozole has undergone Phase I trials to evaluate its efficacy and safety. This trial involved dose-finding studies on patients, exploring a range of dosages to assess the compound's impact on tumors. The study highlighted the compound's limited hematological and biochemical toxicity, indicating a favorable safety profile at certain dosage levels. The findings from this trial provide critical insights into the potential clinical application of erbulozole in cancer therapy, paving the way for further exploration of its therapeutic benefits (Van Belle et al., 1993).

Formulation and Radioprotective Effects

Research into the formulation of erbulozole has revealed that when encapsulated into cyclodextrins, the drug retains its antitumoral effectiveness while also exhibiting radioprotective properties. This formulation, designated R 55 104-CYCLO, has been shown to reduce drug concentration without compromising its activity in drug-radiation combinations. Such a formulation not only enhances the antitumoral effects of erbulozole but also opens up possibilities for its use as a radioprotective agent, especially in the context of total body irradiation (Distelmans et al., 1991).

安全和危害

Erbulozole should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided .

未来方向

Erbulozole is currently undergoing phase I clinical trials as a chemotherapeutic agent . Further studies of this compound, particularly in combination with radiotherapy, may lead to new clinical applications .

属性

IUPAC Name

ethyl N-[4-[[(2R,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEPCGBEXOCIGS-QPPBQGQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erbulozole

CAS RN

124784-31-2
Record name Erbulozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124784-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erbulozole
Reactant of Route 2
Reactant of Route 2
Erbulozole
Reactant of Route 3
Reactant of Route 3
Erbulozole
Reactant of Route 4
Reactant of Route 4
Erbulozole
Reactant of Route 5
Reactant of Route 5
Erbulozole
Reactant of Route 6
Reactant of Route 6
Erbulozole

Citations

For This Compound
63
Citations
SJ Van Belle, W Distelmans, J Vandebroek… - Anticancer …, 1993 - europepmc.org
Erbulozole (R55 104) is a water soluble congener of the microtubule inhibitor tubulozole, which has proven to possess anti-invasive, antitumoral and radiosensitizing capacities. A dose-…
Number of citations: 13 europepmc.org
W Distelmans, R Van Ginckel, W Vanherck… - Anticancer …, 1991 - europepmc.org
The clinically applicable formulation of the microtubule inhibitor erbulozole (R 55 104), dissolved into an aqueous hydroxypropyl-beta-cyclodextrin solution (designated as R 55 104-…
Number of citations: 14 europepmc.org
W Distelmans, R Van Ginckel, W Vanherck… - European Journal of …, 1989 - Elsevier
Erbulozole (PINN) (R 55 104) is a more water soluble congener of the synthetic microtubule inhibitor tubulozole (R 46 846) exhibiting a reversible antimicrotubular activity in vitro at a …
Number of citations: 4 www.sciencedirect.com
N De Klippel, J De Keyser, J De Greve, S Van Belle - Neurology, 1991 - AAN Enterprises
… erbulozole like neurotoxicity induced by − A Wernicke's encephalopathy …
Number of citations: 3 n.neurology.org
N De Klippel, A Dekeyzer, J De Greve, S Van Belle - 1991 - researchportal.vub.be
A Wernicke-like encephalopathy induced by the microtubule inhibitor erbulozole. — Vrije Universiteit Brussel … A Wernicke-like encephalopathy induced by the microtubule inhibitor …
Number of citations: 0 researchportal.vub.be
JA Lawrence - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 4 n.neurology.org
N De Klippel - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 0 n.neurology.org
SM Rao, GJ Leo - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 0 n.neurology.org
GP Sechi, L Batzu, L Agrò, C Fois - The Lancet Oncology, 2016 - thelancet.com
… In particular, for erbulozole, a dose-limiting toxicity at 100 mg/m² (one dose every 3 weeks) … Because the blood concentrations of thiamine did not change after erbulozole or ifosfamide …
Number of citations: 19 www.thelancet.com
KJ Meador - Neurology, 1991 - AAN Enterprises
… suggesting a direct interference of erbulozole with the activation of thiamine pyrophosphate from thiamine, or with the enzymes of the intermediate carbohydrate metabolism.” Probably, …
Number of citations: 0 n.neurology.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。